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SAMARIUM ACETATE HYDRATE/ 99.9per cent

Cat. No.: B1144152
CAS No.: 17829-86-6
M. Wt: 345.50734
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Description

Contextualization within Lanthanide Coordination Chemistry

The coordination chemistry of lanthanides is distinguished by their large ionic radii, high charge density, and the involvement of f-orbitals, leading to high and variable coordination numbers, typically ranging from 6 to 12. Samarium(III) acetate (B1210297) hydrate (B1144303) exemplifies these traits. The acetate ligands, along with water molecules, engage with the samarium(III) ion to form complex structures.

Research has shown that in the presence of other anions, such as chloride, samarium(III) acetate can form mixed-anion coordination compounds. For instance, single crystals of [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O and [Sm(CH₃COO)₂(H₂O)₃]Cl have been synthesized. In the former, the samarium ion is nine-coordinate, surrounded by six water molecules and a tridentate bridging acetate anion, forming centrosymmetric dimers. The latter features one-dimensional infinite chains with the samarium ion also in a nine-fold oxygen coordination environment, comprising three water molecules and two tridentate bridging acetate ligands. This demonstrates the versatile coordination behavior of the samarium(III) ion, influenced by the surrounding ligands and counter-ions.

Furthermore, samarium(III) acetate can act as a precursor for the synthesis of more complex coordination polymers. By reacting with multidentate organic linkers, intricate three-dimensional networks can be constructed. For example, a three-dimensional samarium(III) coordination polymer has been synthesized using 1,2,4,5-benzenetetracarboxylate as a ligand, where the samarium(III) cation achieves a nine-coordinate state. inorgchemres.orginorgchemres.org These structures are of interest for their potential applications in areas such as gas storage and luminescence. inorgchemres.orginorgchemres.org

Academic Significance and Research Trajectory of Samarium(III) Acetate Hydrate Systems

The academic significance of samarium(III) acetate hydrate lies primarily in its role as a high-purity, water-soluble precursor for the synthesis of various samarium-containing materials. americanelements.comamericanelements.com Its utility spans from the creation of simple oxides to complex catalysts and nanomaterials. americanelements.comamericanelements.com

A significant research trajectory involves the thermal decomposition of samarium(III) acetate hydrate to produce samarium oxide (Sm₂O₃). americanelements.comamericanelements.comvulcanchem.com This process is a common method for preparing high-purity samarium oxide powders, which have applications in catalysis, ceramics, and as a neutron absorber in nuclear reactors. vulcanchem.comwikipedia.org The thermal decomposition of lanthanide acetates, including samarium acetate, has been studied in detail, revealing that the decomposition often proceeds through intermediate stages, such as the formation of an oxycarbonate, before yielding the final oxide. cdnsciencepub.com

The research has also explored its use in the synthesis of catalytically active materials. Samarium oxide catalysts derived from acetate precursors have shown high activity in the conversion of CO/H₂ gas mixtures to iso-C₄ hydrocarbons. This catalytic performance is attributed to the specific phase and surface acidity of the resulting oxide.

Moreover, the compound serves as a starting material for creating advanced materials. Acetates, in general, are recognized as excellent precursors for the production of ultra-high purity compounds and nanoscale materials. americanelements.comamericanelements.com This positions samarium(III) acetate hydrate as a key reagent in materials science research, enabling the development of novel materials with tailored properties.

Hydration States and Stoichiometry in Samarium(III) Acetate Compounds

Samarium(III) acetate is known to exist in several hydrated forms, with the number of water molecules (xH₂O) in the crystal lattice being a critical determinant of its structure and properties. wikipedia.org The general chemical formula is given as Sm(CH₃COO)₃·xH₂O. americanelements.comsigmaaldrich.com The most commonly cited hydrates are the trihydrate (x=3) and the tetrahydrate (x=4). americanelements.comwikipedia.org

The synthesis of these different hydrates depends on the reaction conditions. For example, the tetrahydrate can be obtained by dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying. wikipedia.org From aqueous solutions, the trihydrate is often the form that crystallizes.

The thermal stability of the hydrated forms is also a key area of study. The dehydration process upon heating occurs in stages, indicating that the water molecules may be bound differently within the crystal structure. cdnsciencepub.com

Below is a table summarizing the key properties of the known hydration states of samarium(III) acetate.

PropertySamarium(III) Acetate HydrateSamarium(III) Acetate TrihydrateSamarium(III) Acetate Tetrahydrate
Chemical Formula Sm(CH₃COO)₃·xH₂OSm(CH₃COO)₃·3H₂OSm(CH₃COO)₃·4H₂O
CAS Number 100587-91-517829-86-615280-52-1 wikipedia.org
Appearance Pale yellow powder wikipedia.orgOff-white powder-
Solubility in Water Moderately soluble americanelements.comamericanelements.comSolubleModerately soluble
Key Application Precursor for Sm₂O₃ and other Sm compounds americanelements.comamericanelements.comPrecursor for high-purity compounds americanelements.comSynthesis of pure samarium acetate

Properties

CAS No.

17829-86-6

Molecular Formula

C6H11O7Sm

Molecular Weight

345.50734

Origin of Product

United States

Advanced Synthetic Methodologies for Samarium Iii Acetate Hydrate and Functionalized Derivatives

Solution-Phase Synthesis Techniques

Solution-phase methods are the most conventional routes for preparing samarium(III) acetate (B1210297) hydrate (B1144303), offering versatility through the choice of solvents, precursors, and reaction conditions.

Aqueous systems represent the most straightforward approach for synthesizing samarium(III) acetate hydrate. The standard method involves the reaction of a samarium precursor, such as samarium(III) oxide, with acetic acid in an aqueous solution. wikipedia.orgcrystalls.info For instance, dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying, yields the tetrahydrate form of samarium(III) acetate. wikipedia.org This method is effective for producing hydrated forms of the salt, as water is readily available for coordination to the samarium ion.

While aqueous routes are common, non-aqueous and mixed-solvent systems are explored to control product characteristics and potentially access different hydration states or anhydrous forms. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, as they are effective at solvating lanthanide cations. researchgate.net The use of non-aqueous solvents can be critical in preventing hydrolysis reactions that may occur in water-based systems, leading to the formation of hydroxides or carbonates. researchgate.net For example, the synthesis of other lanthanide acetate complexes has been investigated in organic solvents like hexane to control extraction and separation processes. mdpi.com

Hydrothermal and solvothermal synthesis are advanced methods that involve carrying out a reaction in a closed system (e.g., an autoclave) at elevated temperatures and pressures. These techniques are particularly useful for producing crystalline materials with controlled particle size and morphology.

In solvothermal synthesis, an organic solvent is used instead of water. For instance, the solvothermal synthesis of sodium samarium double tungstates using ethylene glycol as the solvent has been shown to produce nanoparticles with crystallite sizes between 11–26 nm. nih.gov The solvent in this process can act as a capping agent, restricting particle growth and influencing the material's optical properties. nih.gov While not widely documented specifically for samarium acetate, this methodology is applied to other lanthanide compounds, such as the solvothermal synthesis of lanthanide-functionalized graphene oxide, where the process involves the initial coordination of Ln³⁺ ions to nucleation sites followed by nanoparticle growth. rug.nl These approaches offer a pathway to nanostructured or functionalized samarium acetate derivatives by carefully selecting the solvent, temperature, and reaction time.

Samarium halides, such as samarium(III) chloride (SmCl₃), also serve as effective precursors. Mixed anion acetates, for example, can be crystallized from solutions containing SmCl₃·6H₂O in acetic acid. wikipedia.org The selection of a precursor often depends on its availability, reactivity, and the desired purity of the final product. For producing high-purity samarium acetate, a common strategy is to first purify a precursor like samarium oxide to 99.9% purity via methods such as ion-exchange chromatography, and then dissolve this high-purity oxide in acetic acid. redalyc.orgresearchgate.net

Table 1: Comparison of Common Precursors for Samarium(III) Acetate Hydrate Synthesis

Precursor Chemical Formula Typical Reaction Notes
Samarium(III) Oxide Sm₂O₃ Sm₂O₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O crystalls.info A common, stable, and widely available precursor.
Samarium(III) Hydroxide (B78521) Sm(OH)₃ Sm(OH)₃ + 3CH₃COOH → Sm(CH₃COO)₃ + 3H₂O crystalls.info Highly reactive precursor.
Samarium(III) Carbonate Sm₂(CO₃)₃ Sm₂(CO₃)₃ + 6CH₃COOH → 2Sm(CH₃COO)₃ + 3H₂O + 3CO₂ crystalls.info Reaction progress can be monitored by CO₂ evolution.
Samarium(III) Chloride SmCl₃ SmCl₃ + 3CH₃COOH ⇌ Sm(CH₃COO)₃ + 3HCl Used for synthesizing mixed anion acetate-chloride compounds. wikipedia.org

Solid-State and Mechanochemical Synthesis Protocols

Solid-state and mechanochemical methods offer environmentally sustainable alternatives to traditional solution-based synthesis by reducing or eliminating the use of solvents. Mechanochemistry involves inducing reactions through mechanical energy, such as grinding or milling. This technique has been successfully used to synthesize various lanthanide complexes.

While not yet widely reported for samarium acetate specifically, mechanochemical approaches have been investigated for other lanthanide coordination compounds. These reactions can be performed solvent-free or with small amounts of solvent in a "liquid-assisted grinding" process. The benefits include reduced solvent waste and potentially lower losses of soluble materials.

Synthesis Using Ionic Liquids and Molten Salts

Ionic liquids (ILs) have emerged as a novel reaction medium for synthesizing lanthanide compounds, offering a solution to challenges like the strong tendency of lanthanides to coordinate with water. nih.govdiva-portal.org A reproducible synthetic procedure for anhydrous anionic lanthanide acetates, including samarium-based complexes, has been developed using 1-ethyl-3-methylimidazolium acetate ([C₂mim][OAc]). au.dkresearchgate.net

In this method, treating a lanthanide chloride hydrate with the ionic liquid leads to the formation of crystalline, anhydrous coordination complexes. nih.govdiva-portal.org The stoichiometry of the final product is dependent on the ratio of the ionic liquid to the lanthanide salt. For samarium, a 5:1 molar ratio of [C₂mim][OAc] to SmCl₃·xH₂O exclusively yields a polymeric complex, [C₂mim]ₙ[{Sm₂(OAc)₇}ₙ]. au.dkresearchgate.net Increasing the amount of the ionic liquid can lead to the formation of a dimeric compound instead. nih.govdiva-portal.org This methodology provides a straightforward pathway to anhydrous samarium acetate derivatives, which are difficult to obtain from aqueous solutions. nih.gov

Molten salts can also be used as a high-temperature, solvent-free medium for synthesizing inorganic materials, including various samarium compounds, demonstrating the capability for facile synthesis of lanthanide materials under mild conditions.

Table 2: Influence of Ionic Liquid Ratio on Lanthanide Acetate Product Formation

Lanthanide (Ln) IL:Ln-Salt Ratio Product Type Resulting Complex
Nd, Sm , Gd 5:1 Polymeric nih.govdiva-portal.org [C₂mim]ₙ[{Ln₂(OAc)₇}ₙ] nih.govdiva-portal.org
Eu, Tb 5:1 Mixture Polymeric and Dimeric nih.govdiva-portal.org
Dy-Lu 5:1 Dimeric nih.govdiva-portal.org [C₂mim]₂[Ln₂(OAc)₈] nih.govdiva-portal.org
Entire Ln Series Increased IL Ratio Dimeric nih.govdiva-portal.org [C₂mim]₂[Ln₂(OAc)₈] nih.govdiva-portal.org

Methods for High Purity Product Isolation and Control over Hydration Level

Achieving high purity (e.g., 99.9%) is paramount for many applications of samarium acetate. A multi-step process is often employed, starting with the purification of a suitable precursor. Ion-exchange chromatography is a highly effective technique for fractionating rare earth elements to obtain a high-purity samarium intermediate. redalyc.orgresearchgate.net For example, a samarium concentrate can be processed to yield samarium oxide with a purity of ≥99.9%. redalyc.orgbjrs.org.br This ultra-pure oxide is then converted into samarium acetate by dissolving it in acetic acid, ensuring the high purity is carried over to the final product. redalyc.orgresearchgate.net The purity can be certified using techniques like inductively coupled plasma mass spectrometry (ICP-MS). redalyc.org

Controlling the hydration level is another critical aspect of synthesis, as the number of coordinated water molecules affects the compound's properties.

Tetrahydrate (Sm(CH₃COO)₃·4H₂O): This form is commonly obtained when crystallizing from an aqueous acetic acid solution. wikipedia.orgredalyc.org

Trihydrate (Sm(CH₃COO)₃·3H₂O): Crystallization from water solutions can also yield the trihydrate form. crystalls.info

Dihydrate Adduct ([Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH): A dihydrate form, which crystallizes as an acetic acid adduct, has also been identified, highlighting how excess acid in the crystallization medium can be incorporated into the crystal structure. researchgate.net

Anhydrous Forms: The preparation of anhydrous lanthanide acetates is challenging due to the high affinity of the lanthanide ions for water. researchgate.net As mentioned, synthesis in ionic liquids is a modern approach that provides direct access to anhydrous polymeric or dimeric acetate complexes. nih.govdiva-portal.org Traditional methods for preparing anhydrous acetates involve controlled desolvation of the hydrated salt.

The specific hydration state can be influenced by factors such as solvent composition, temperature, and drying methods (e.g., vacuum drying). wikipedia.org The steric environment around the lanthanide ion can also play a role in controlling its hydration state in more complex functionalized derivatives. worktribe.com

Sophisticated Characterization and Structural Elucidation of Samarium Iii Acetate Hydrate

Spectroscopic Analysis Techniques

Spectroscopic methods are vital for confirming the identity, structure, and purity of samarium(III) acetate (B1210297) hydrate (B1144303). These techniques probe the interactions of the compound with electromagnetic radiation, providing detailed information about its molecular vibrations, electronic transitions, and elemental composition.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the coordination of the acetate and water ligands to the samarium(III) ion. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the nature of the metal-ligand bond.

In the IR spectrum of samarium acetate, characteristic absorption bands confirm the presence of both acetate and water molecules. bjrs.org.br The difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group provides insight into its coordination mode (monodentate, bidentate, or bridging). A study of various rare earth acetates showed that the separation value (Δν) can indicate the strength of the metal-oxygen bond. cdnsciencepub.com For instance, a relatively high Δν in heavier rare earth acetates suggests slightly stronger metal-oxygen bonding. cdnsciencepub.com

The thermal decomposition of hydrated rare earth acetates, including samarium acetate, begins with the loss of water molecules, which can be observed through changes in the IR spectrum. cdnsciencepub.com The presence of water is typically confirmed by broad absorption bands in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations.

A detailed analysis of a samarium acetate sample mixed in a KBr pellet and recorded in the 4000 to 400 cm⁻¹ range is a standard method for its characterization. bjrs.org.br

Interactive Table: Typical Infrared Absorption Bands for Samarium(III) Acetate Hydrate

Vibrational Mode Frequency Range (cm⁻¹) Description
O-H Stretch (Water) 3200 - 3600 Broad band indicating hydrated water molecules.
C-H Stretch (Methyl) 2900 - 3000 Stretching vibrations of the methyl group.
Asymmetric COO⁻ Stretch (ν_as) ~1540 - 1580 Indicates coordination of the acetate to the Sm(III) ion.
Symmetric COO⁻ Stretch (ν_s) ~1410 - 1450 Indicates coordination of the acetate to the Sm(III) ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of samarium(III) compounds is characterized by a series of sharp, relatively weak absorption bands in the visible and near-infrared regions. These absorptions arise from f-f electronic transitions within the 4f orbitals of the Sm³⁺ ion. These transitions are formally forbidden by the Laporte rule, which accounts for their low intensity.

Studies of the Sm(III) ion in various solutions have identified numerous energy levels. iaea.org The positions of these absorption bands are generally insensitive to the ligand environment, although the intensity of the bands can be influenced by the coordination chemistry. The Judd-Ofelt theory is often applied to the absorption spectra to calculate intensity parameters (Tλ), which provide information about the symmetry of the ligand field around the Sm³⁺ ion and the nature of the Sm-O bond. rgmcet.edu.in For example, a negative bonding parameter (δ) value derived from these calculations for a samarium-doped glass suggested an ionic bond between the samarium(III) ions and the ligand. rgmcet.edu.in

UV-Vis spectrophotometry can also be used for the quantitative determination of samarium concentration in solutions, often using a complexing agent like Arsenazo III, which forms a colored complex with Sm³⁺ that can be measured. researchgate.net

Interactive Table: Selected UV-Vis-NIR Absorption Bands for the Sm(III) Ion

Energy Level Transition (from ⁶H₅/₂) Approximate Wavelength (nm) Region
⁶F₁₁/₂ ~1540 Near-Infrared (NIR)
⁶F₉/₂ ~1380 Near-Infrared (NIR)
⁶F₇/₂ ~1230 Near-Infrared (NIR)
⁶F₅/₂ ~1080 Near-Infrared (NIR)
⁶F₃/₂ ~945 Near-Infrared (NIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for samarium(III) acetate hydrate is challenging due to the paramagnetic nature of the Sm³⁺ ion. Paramagnetic lanthanide ions cause significant broadening and large chemical shifts in the NMR signals of nearby nuclei, making detailed structural interpretation difficult.

However, NMR can still provide valuable information. Studies on acetate complexes with other paramagnetic lanthanide ions, such as Ce(III) and Tb(III), show that the ¹H NMR signal of the acetate's methyl protons is shifted and broadened in the presence of the metal ion. researchgate.net The magnitude of this shift and broadening increases with the metal concentration. researchgate.net This effect confirms the formation of a complex between the acetate ion and the lanthanide ion in solution. While a standard high-resolution spectrum is not feasible, these paramagnetic effects themselves serve as a characterization tool for confirming ligand binding.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molar mass and fragmentation pattern of the compound. For a hydrated salt like samarium(III) acetate hydrate, the analysis would likely show the sequential loss of water molecules and acetate groups under the high-energy conditions of the mass spectrometer. The fragmentation pattern can help confirm the composition of the coordination sphere. One would expect to observe peaks corresponding to fragments such as [Sm(CH₃COO)₂]⁺, [Sm(CH₃COO)]²⁺, and potentially samarium oxide clusters formed through decomposition.

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within a compound. For samarium(III) acetate hydrate, XPS studies would confirm the presence of samarium, oxygen, and carbon. science.gov The binding energies of the core-level electrons (e.g., Sm 3d, O 1s, C 1s) are characteristic of the element and its chemical environment. Specifically, the binding energy of the Sm 3d peak would be consistent with the +3 oxidation state of samarium. XPS studies on samarium acetate films have been used to characterize their surface composition, revealing the presence of acetate ions. science.gov

Elemental analysis provides the mass percentages of carbon, hydrogen, and samarium in the compound, which can be compared to the theoretical values calculated from the chemical formula. For a sample of high-purity samarium acetate, elemental analysis for carbon and hydrogen, combined with gravimetric analysis for samarium, is used to confirm its stoichiometry. bjrs.org.br

Interactive Table: Example Elemental Analysis Data for Samarium(III) Acetate Tetrahydrate (Sm(C₆H₉O₆)·4H₂O)

Element Theoretical % Experimental % (Example)
Carbon (C) 18.03 Data from specific batch analysis
Hydrogen (H) 4.29 Data from specific batch analysis

Advanced Crystallographic Investigations

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, and bond angles. While the crystal structure of samarium(III) acetate trihydrate is tetragonal, various hydrated and solvated forms exist. crystalls.info

A detailed crystallographic study was performed on an acetic acid adduct of samarium(III) acetate dihydrate, with the composition [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH. researchgate.net This study revealed that the structure consists of dimers of {[Sm(CH₃COO)₃(H₂O)₂]} units. In these structures, the trivalent rare-earth cations achieve high coordination numbers (often 8 or 9) by forming bonds with oxygen atoms from both bidentate acetate ions and water molecules. researchgate.netrsc.org The acetate ligands can act as bridging units, connecting multiple samarium centers to form polymeric chains or dimeric structures. wikipedia.org

In a related series of actinide and lanthanide acetate complexes, (NH₄)₂M(O₂CMe)₅, the metal center was found to be 9-coordinate, with a geometry approaching a mono-capped square antiprism, a common geometry for lanthanides. rsc.org This highlights the structural complexity and high coordination numbers typical for samarium acetate compounds.

Interactive Table: Crystallographic Data for [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH

Parameter Value Reference
Crystal System Trigonal researchgate.net
Space Group R-3 researchgate.net
a (pm) 2695.1(3) researchgate.net
c (pm) 1030.8(4) researchgate.net
Coordination Number of Sm³⁺ 9 (in similar complexes) rsc.org

Single-Crystal X-ray Diffraction (SCXRD) for Coordination Environment and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Samarium(III) Acetate Hydrate, obtaining a single crystal of suitable quality allows for the unambiguous determination of the samarium ion's coordination environment, the bonding modes of the acetate ligands, and the role of water molecules in the crystal lattice.

Research on a related compound, an acetic acid adduct of samarium(III) acetate dihydrate, provides significant insight into the structural possibilities. rareearthproducts.com In this structure, the samarium ion is part of a dimeric unit, {[Sm(CH₃COO)₃(H₂O)₂]}₂, demonstrating the complexity of the coordination sphere. rareearthproducts.com The acetate ions can act as bridging or chelating ligands, and the water molecules directly coordinate to the samarium center, satisfying its high coordination number, which is typical for lanthanide elements. rareearthproducts.com

A study of [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH revealed a trigonal crystal system with the space group R-3. rareearthproducts.com The detailed analysis of bond lengths and angles from SCXRD data is fundamental to understanding the nature of the metal-ligand interactions.

Table 1: Example Crystallographic Data for a Samarium Acetate Compound Note: This data is for the acetic acid adduct of samarium(III) acetate dihydrate, as a representative example.

ParameterValue
Crystal SystemTrigonal
Space GroupR-3
a (pm)2695.1(3)
c (pm)1030.8(4)
Vm (cm³/mol)216.97(5)
R-value0.041

This table is based on data for [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH. rareearthproducts.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Quality Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for the routine analysis of polycrystalline materials like the 99.9% pure Samarium(III) Acetate Hydrate powder. This method provides a characteristic diffraction pattern, or "fingerprint," which is used for phase identification. By comparing the experimental PXRD pattern to standard patterns from databases or patterns calculated from SCXRD data, one can confirm the identity of the bulk material. informahealthcare.com

The technique is also vital for assessing the crystalline quality. Sharp, well-defined peaks in the diffractogram indicate a highly crystalline material, whereas broad peaks can suggest the presence of amorphous content or very small crystallites. rsc.org For a high-purity compound, PXRD is used to ensure phase purity, detecting any crystalline impurities that would present their own distinct diffraction patterns. For instance, analysis of samarium acetate samples has been performed using a Philips PW–1710 diffractometer to characterize the prepared material. sigmaaldrich.com

Thermal Analysis Methodologies

Thermal analysis techniques are critical for understanding the behavior of hydrated salts like Samarium(III) Acetate Hydrate upon heating. They provide information on thermal stability, the nature of hydration, and the decomposition pathway.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Hydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material. Together, they offer a comprehensive view of thermal events.

Studies on rare earth acetates show a multi-stage decomposition process. wikipedia.org

Dehydration: The initial mass loss observed in the TGA curve, typically occurring at temperatures up to 200-220°C, corresponds to the loss of water molecules. wikipedia.org For hydrates with multiple water molecules, such as tetrahydrates, DTA curves may show two distinct dehydration steps, indicating that the water molecules are bound differently within the crystal structure. wikipedia.org

Decomposition to Oxycarbonate: After dehydration, the anhydrous samarium acetate remains stable until approximately 400°C. wikipedia.org Above this temperature, it begins to decompose. The first major decomposition stage, often between 420-460°C, involves the breakdown of the acetate ligands to form an intermediate samarium oxycarbonate (Sm₂O₃·CO₂). wikipedia.org

Decomposition to Oxide: The final stage involves the decomposition of the oxycarbonate intermediate at higher temperatures to yield the final product, samarium(III) oxide (Sm₂O₃). wikipedia.org

This sequential decomposition is characteristic of lanthanide acetates and provides crucial information for applications where the material is a precursor for synthesizing samarium oxide. wikipedia.orgaemree.com

Table 2: Generalized Thermal Decomposition Stages for Samarium Acetate Hydrate

Temperature Range (approx.)EventProduct
100 - 220°CDehydrationAnhydrous Samarium Acetate
420 - 460°CAcetate DecompositionSamarium Oxycarbonate (Sm₂O₃·CO₂)
> 600°CCarbonate DecompositionSamarium(III) Oxide (Sm₂O₃)

This table is based on the general decomposition pathway for rare earth acetates. wikipedia.org

Morphological and Microstructural Characterization Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

While diffraction and thermal analysis define the crystal structure and stability, microscopic techniques reveal the physical form of the material. Samarium(III) Acetate Hydrate is typically supplied as a crystalline powder. scispace.comsigmaaldrich.com

Transmission Electron Microscopy (TEM) offers higher resolution and provides information on the internal structure of the particles. While often used for nanomaterials, TEM can be used to examine the crystal lattice at a very fine scale and identify any nanoscale defects or impurities within the larger crystals of Samarium(III) Acetate Hydrate. The use of TEM has been crucial in characterizing samarium-based nanoparticles derived from various precursors. nih.govresearchgate.net

Purity and Trace Impurity Analysis Methods

For a "99.9 per cent" purity grade, highly sensitive analytical methods are required to quantify the remaining 0.1% of impurities. The specification often refers to purity on a "trace metals basis" or "Rare Earth Oxide (REO) basis," meaning the primary impurities of concern are other metal ions, particularly other rare earth elements which are chemically similar and difficult to separate. sigmaaldrich.comresearchgate.netresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for trace element analysis. High-Resolution ICP-MS (HR-ICP-MS) is particularly effective for analyzing high-purity rare earth materials. It can overcome isobaric interferences (where isotopes of different elements have the same mass) that can plague standard ICP-MS, allowing for the accurate determination of trace rare earth impurities in a samarium matrix. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) can be coupled with detection methods like ICP-Atomic Emission Spectrometry (ICP-AES) . This hyphenated technique allows for the separation of the samarium matrix from trace impurities before detection. For example, a method using a specialized resin as the stationary phase in HPLC has been developed to separate trace rare earth impurities from a high-purity cerium oxide matrix, a technique directly applicable to samarium compounds. thermofisher.com These methods are capable of achieving the low detection limits necessary to verify the 99.9% purity of the material. chemicalbook.com

Coordination Chemistry and Supramolecular Architectures of Samarium Iii Acetate Hydrate

Coordination Modes of Acetate (B1210297) Ligands in Samarium(III) Complexes

The acetate ion (CH₃COO⁻) is a versatile ligand that can coordinate to metal centers in several distinct modes. This flexibility is a key factor in the structural diversity of samarium(III) acetate complexes. The carboxylate group can act as a monodentate, bidentate (chelating or bridging), or multidentate bridging ligand.

In samarium(III) complexes, acetate ligands have been observed to adopt various coordination patterns. For instance, in heterometallic systems involving silver, the acetate ligand can exhibit a chelating mode to the Sm(III) ion while also bridging to a Ag(I) ion. nih.gov In other structures, such as ammonium-containing samarium acetate compounds, a combination of coordination modes is present within the same structure. rsc.org These can include terminal bidentate (κ²) chelating, terminal monodentate (κ¹), and monodentate bridging (μ¹:κ¹) modes. rsc.org This variability allows for the construction of extended one-, two-, or three-dimensional networks.

Research has identified several specific coordination modes in f-element acetate polymers, which are summarized in the table below.

Coordination Mode Description Example Structure Type
Monodentate (κ¹)One oxygen atom of the acetate group binds to a single metal center.Terminal ligand in a coordination complex. rsc.org
Bidentate Chelating (κ²)Both oxygen atoms of the acetate group bind to the same metal center, forming a four-membered ring.Common in mononuclear complexes and as terminal groups in polymers. nih.govrsc.org
Bidentate BridgingThe acetate ligand bridges two metal centers.Forms dimeric units or one-dimensional chains.
η²μ₂κ²The ligand bridges two metal centers, with each oxygen atom coordinating to one metal center.Found in one-dimensional polymeric chains. researchgate.net
η³μ₂κ²The ligand bridges two metal centers, with one oxygen binding to both metals and the other to one.Observed in one-dimensional polymeric chains. researchgate.net

These varied binding capabilities are fundamental to the formation of the complex architectures discussed in subsequent sections.

Role of Water Molecules in Samarium(III) Coordination Spheres and Hydration Shells

Water molecules play a crucial role in the coordination chemistry of samarium(III) acetate, which commonly exists in hydrated forms such as the tetrahydrate. wikipedia.org These water molecules can function in two primary ways: as direct ligands within the primary coordination sphere of the Sm(III) ion or as lattice water molecules that stabilize the crystal structure through hydrogen bonding. mdpi.com

The Sm(III) ion, like other lanthanides, is characterized by a high coordination number, typically ranging from 8 to 9. Water molecules often act as ligands to help satisfy this coordination requirement. For example, mixed anion acetate complexes such as [Sm(CH₃COO)(H₂O)₆]Cl₂·H₂O and [Sm(CH₃COO)₂(H₂O)₃]Cl demonstrate water molecules directly bonded to the samarium center. wikipedia.org In a three-dimensional samarium(III) coordination polymer with 1,2,4,5-benzenetetracarboxylate, the samarium cation is nine-coordinated, with four of these positions occupied by water molecules. inorgchemres.orginorgchemres.org Similarly, the dihydrate of samarium acetylacetonate (B107027) features an 8-coordinate samarium ion with two water molecules in its coordination sphere. wikipedia.org

Beyond the inner coordination sphere, water molecules are instrumental in forming extended supramolecular networks. They can act as hydrogen-bonding bridges, connecting coordination layers into a 3D architecture. mdpi.com This dual role, as both a primary ligand and a director of supramolecular assembly, makes water a critical component in the crystal engineering of samarium acetate-based materials. However, in some systems with a high concentration of other coordinating ligands, it is possible to form homoleptic complexes where no water molecules are bound to the metal center. rsc.org

Formation of Mono- and Multidimensional Coordination Polymers

The ability of the acetate ligand to bridge multiple samarium(III) centers is the driving force for the formation of coordination polymers. These polymers can extend in one, two, or three dimensions, depending on the coordination modes of the acetate and the presence of other bridging ligands.

One-Dimensional (1D) Polymers: The simplest extended structures are 1D chains. These can form when acetate ligands repeatedly bridge Sm(III) ions in a linear fashion. For example, isomorphous actinide acetate complexes, which are chemically similar to lanthanide complexes, have been shown to form one-dimensional chains where one acetate ligand is monodentate and bridging. rsc.org Another study illustrates 1D polymeric chains built from repeating acetate-bridged metal units. researchgate.net

Two-Dimensional (2D) and Three-Dimensional (3D) Polymers: Higher-dimensional structures arise when cross-linking occurs between 1D chains. This can be facilitated by more complex bridging modes of the acetate ligand or by the introduction of other multidentate organic ligands. A three-dimensional coordination polymer of samarium(III) has been synthesized using 1,2,4,5-benzenetetracarboxylate as a co-ligand, where the Sm(III) ions are linked into a complex 3D framework. inorgchemres.orginorgchemres.org Similarly, a heterometallic samarium-silver complex featuring both acetate and isonicotinate (B8489971) ligands self-assembles into a 3D network. nih.gov The connectivity of these networks is dictated by the geometry of the ligands and the coordination preferences of the metal ions.

Supramolecular Interactions and Crystal Engineering in Acetate-Based Frameworks

While covalent coordination bonds define the primary structure of samarium(III) acetate polymers, weaker supramolecular interactions are critical in organizing these polymers into well-defined crystal lattices. Hydrogen bonding is the most significant of these interactions, particularly in hydrated systems.

Coordinated and lattice water molecules are prolific donors and acceptors for hydrogen bonds. mdpi.com These interactions can link adjacent polymeric chains, forming sheets or more complex three-dimensional supramolecular architectures. researchgate.netmdpi.com For instance, hydrogen bonds involving coordinated water molecules can create ladderlike motifs that connect parallel coordination chains. mdpi.com The result is a higher-order structure dictated by predictable, non-covalent forces, which is a central concept in crystal engineering. By carefully selecting ligands and solvents, it is possible to guide the self-assembly process toward a desired network topology. nih.gov

Heterometallic and Mixed-Ligand Samarium(III) Acetate Systems

The structural diversity of samarium(III) acetate chemistry can be expanded by introducing other metal ions (heterometallic systems) or additional types of ligands (mixed-ligand systems).

A notable example of a heterometallic and mixed-ligand system is the complex [AgSm(C₆H₄NO₂)₃(C₂H₃O₂)]n. nih.gov In this 3D polymer, samarium(III) and silver(I) ions are linked by both acetate and isonicotinate ligands. The acetate ligand simultaneously chelates the samarium ion and bridges to the silver ion, demonstrating a complex bridging function that connects the different metal centers. nih.gov

Mixed-ligand systems using only samarium(III) are also common. The catalytic activity of samarium(III) acetate has been studied in combination with amino acids like L-aspartic acid, L-glutamic acid, and glycine, forming new complexes. researchgate.net The introduction of other organic ligands, such as β-diketones or 1,2,4,5-benzenetetracarboxylate, leads to the formation of novel coordination polymers with tailored properties and structures. inorgchemres.orginorgchemres.orgresearchgate.net These heteroleptic complexes often exhibit different coordination geometries and network topologies compared to the simple acetate. scispace.com

Influence of Synthetic Conditions on Coordination Network Topology and Connectivity

The final structure of a samarium(III) acetate coordination network is highly sensitive to the conditions under which it is synthesized. Key parameters include temperature, solvent, reaction time, and the stoichiometry of reactants.

The degree of hydration, for example, can be controlled by the concentration of acetic acid in the crystallization solution. wikipedia.org The synthesis of a specific 3D samarium(III) coordination polymer required reacting the components in water in an ice bath, followed by slow evaporation at room temperature to obtain suitable crystals. inorgchemres.orginorgchemres.org A different method for producing a 3D metal coordination polymer involved dissolving reagents at 80 °C, followed by an aging period of 12 hours at the same temperature. google.com

Furthermore, research has shown that the stoichiometry of additives, such as protic acidic/basic azole mixtures, can determine whether an anhydrous or a hydrated acetate polymer is formed. researchgate.net These findings highlight that subtle changes in the synthetic protocol can lead to significant differences in the resulting crystal structure, offering a pathway to control the topology and connectivity of the coordination network.

Advanced Applications and Functional Materials Derived from Samarium Iii Acetate Hydrate

Catalysis in Organic Synthesis and Polymerization

Samarium(III) acetate (B1210297) hydrate (B1144303) is a valuable precursor in the field of catalysis, primarily through its conversion to catalytically active samarium species. americanelements.comscientificlabs.comalfachemic.com

Samarium compounds are effective in mediating a range of organic transformations. The most stable oxidation state for samarium is +3, as found in samarium(III) acetate hydrate. mdpi.comwikipedia.org However, the +2 oxidation state is also accessible and acts as a mild, single-electron reducing agent. mdpi.comwikipedia.org Samarium(III) salts like the acetate can be used to generate the highly reactive samarium(II) species, most notably samarium(II) iodide (SmI2), by reacting them with metallic samarium. mdpi.comorganic-chemistry.org

The Sm³⁺ ion itself can function as a Lewis acid, accepting an electron pair to activate substrates. wikipedia.org This is a general characteristic of lanthanide ions, which are highly oxophilic and can coordinate to Lewis basic centers, influencing the stereoselectivity of reactions. mdpi.comrsc.org

The true catalytic prowess is often seen in the reductive transformations mediated by Sm(II) species generated from Sm(III) precursors. SmI2 is a powerful but selective reagent used in a wide array of synthetic transformations that proceed under mild conditions via radical or anionic pathways. mdpi.comrsc.org These reactions include the reduction of various functional groups and the formation of carbon-carbon bonds, which are crucial steps in the synthesis of complex natural products. rsc.org The reactivity and selectivity of these samarium-mediated reactions can be enhanced by using various additives, ligands, and solvents. mdpi.com

Key Research Findings in Samarium-Mediated Reductive Transformations

Reaction Type Description Key Features
Ketyl-Olefin Coupling Intramolecular reductive coupling of ketyl radicals with alkenes, alkynes, and nitriles. Produces functionalized carbocycles with good yield and diastereoselectivity. rsc.org
Functional Group Reduction Reduction of aldehydes, ketones, and α,β-unsaturated carboxylic acids. Offers mild reaction conditions compared to other single-electron reductions. wikipedia.org
Barbier-Type Reactions Reaction of alkyl halides with ketones and aldehydes. Utilizes the high oxophilicity of samarium. organic-chemistry.org

| Cascade Cyclizations | Multi-step cyclization reactions initiated by a single electron transfer. | Enables the construction of complex polycyclic scaffolds with high diastereoselectivity. mdpi.com |

Electrocatalysis plays a crucial role in energy conversion technologies, such as water splitting, which involves two half-reactions: hydrogen evolution and the oxygen evolution reaction (OER), or water oxidation. nih.govyoutube.com The development of efficient and inexpensive electrocatalysts, particularly for the challenging water oxidation reaction, is a significant area of research, often focusing on earth-abundant materials. nih.govrsc.org While various metal oxides and molecular complexes based on elements like nickel and iridium have been investigated as water oxidation catalysts, the specific application of samarium(III) acetate hydrate for this purpose is not extensively documented in current research. rsc.orgresearchgate.net The field is actively exploring a wide range of materials, including purely organic compounds, to replace catalysts based on noble metals. nih.gov

Luminescent Materials and Photonic Applications

Samarium(III) acetate hydrate is a key ingredient in the creation of materials with specialized optical properties, finding use in phosphors, lasers, and other thermoelectric and optoelectronic devices. thermofisher.combohrium.com

Samarium(III) acetate hydrate serves as an excellent precursor for producing samarium-doped phosphors. thermofisher.comd-nb.info These materials are typically synthesized via methods such as solid-state reactions at high temperatures. nih.gov For instance, samarium-doped calcium titanate (CaTiO3:Sm³⁺) and yttrium indium germanate (YInGe₂O₇:Sm³⁺) phosphors have been successfully created. nih.govmdpi.com In these syntheses, a samarium source like samarium acetate is mixed with the precursor compounds of the host material (e.g., calcium carbonate, titanium dioxide) and heated to form the final crystalline phosphor. nih.gov

The resulting phosphors exhibit characteristic luminescence. For example, Sm³⁺-doped CaTiO₃ phosphors emit an intense orange-red light under near-UV excitation (around 407-408 nm). nih.gov Similarly, YInGe₂O₇:Sm³⁺ phosphors show strong emission peaks in the orange-yellow region of the spectrum when excited at 404 nm. mdpi.com The concentration of the samarium dopant is a critical parameter that is optimized to achieve maximum emission intensity, with quenching effects observed at higher concentrations. mdpi.com

The luminescence of materials derived from samarium(III) acetate hydrate originates from the electronic transitions within the 4f orbital of the Sm³⁺ ion. bohrium.com These 4f electrons are shielded by the outer 5s and 5p electrons, resulting in sharp, line-like emission peaks. bohrium.com

A crucial mechanism for the luminescence of Sm³⁺ complexes is the "antenna effect." bohrium.com In this process, organic ligands (chromophores) coordinated to the samarium ion absorb incident light (like UV radiation) and efficiently transfer this energy to the central Sm³⁺ ion. bohrium.com This excites the samarium ion to a higher energy level, from which it relaxes by emitting photons. This indirect excitation is often more efficient than directly exciting the Sm³⁺ ion. bohrium.com

The emission spectrum of Sm³⁺ is dominated by transitions from the excited ⁴G₅/₂ state to lower-lying ⁶Hₙ states. Key transitions and their corresponding colors are detailed in the table below.

Prominent Luminescent Transitions of the Sm³⁺ Ion

Transition Wavelength Region (nm) Emission Color
⁴G₅/₂ → ⁶H₅/₂ ~560 - 570 Orange
⁴G₅/₂ → ⁶H₇/₂ ~598 - 602 Orange-Red

| ⁴G₅/₂ → ⁶H₉/₂ | ~645 - 648 | Red |

The intensity of these emissions, particularly the hypersensitive ⁴G₅/₂ → ⁶H₉/₂ transition, is highly sensitive to the local coordination environment of the samarium ion. bohrium.com The choice of ligands can therefore be used to tune the photophysical properties of the material. bohrium.com

Precursors for Advanced Samarium-Based Nanomaterials and Thin Films

The use of acetates as precursors is a well-established route for the production of nanoscale materials. nanochemazone.comamericanelements.com Samarium(III) acetate hydrate is particularly suitable for this purpose due to its controlled decomposition and solubility characteristics. americanelements.comd-nb.info

Research has demonstrated the use of samarium(III) acetate hydrate in the microwave-assisted solid-state synthesis of samarium-doped ceria (SmₓCe₁₋ₓO₂-δ) nanoparticles. d-nb.info In this method, the acetate precursor is decomposed at high temperatures (e.g., 750 °C) to form the desired oxide nanoparticles. d-nb.info The morphology of the resulting nanoparticles can be influenced by the choice of precursor, with acetate precursors leading to particles with an irregular morphology in some studies. d-nb.info

The decomposition of samarium acetate upon heating to form samarium oxide makes it a versatile precursor for various applications where finely dispersed samarium oxide is required. americanelements.com This property is advantageous for creating thin films through techniques like thin film deposition or for fabricating composite materials where samarium-based nanoparticles are embedded within a matrix. americanelements.com

Examples of Nanomaterials from Samarium(III) Acetate Hydrate

Material Synthesis Method Precursor(s) Resulting Material/Morphology
Samarium-Doped Ceria Microwave-assisted solid state Samarium(III) acetate hydrate, Cerium(III) acetate hydrate Irregularly shaped SmₓCe₁₋ₓO₂-δ nanoparticles. d-nb.info

| Samarium Oxide | Thermal Decomposition | Samarium(III) acetate hydrate | High-purity samarium oxide powder. americanelements.com |

Controlled Synthesis of Samarium Oxide Nanostructures

Samarium(III) acetate hydrate is a key precursor in the controlled synthesis of samarium oxide (Sm₂O₃) nanostructures, which are sought after for applications in catalysis, sensors, and electronics. researchgate.net The morphology and size of the resulting Sm₂O₃ nanocrystals can be precisely manipulated by controlling the synthesis parameters, directly influencing their functional properties.

Detailed research has demonstrated several effective methods for synthesizing Sm₂O₃ nanostructures from samarium(III) acetate. A thermal decomposition method, for instance, utilizes samarium(III) acetate in a solvent mixture of oleylamine (B85491) and decanoic acid. cedia.edu.ec This process can yield ultrasmall Sm₂O₃ nanowires and nanoplates with average sizes of 1.1 nm and 2.2 nm, respectively. cedia.edu.ec Another prominent technique is the solvo-combustion method, where samarium(III) acetate hydrate is mixed with acetylacetone, ethanol (B145695), and nitric acid. cedia.edu.ec This mixture is refluxed and then calcined at high temperatures (400–800 °C) to produce a foam-like, porous Sm₂O3 morphology. cedia.edu.ec

The reaction temperature is a critical factor in determining the final nanostructure. One study showed that at lower temperatures (e.g., 120-140 °C), the decomposition of the samarium precursor leads to the formation of nanoparticles. researchgate.net However, at higher temperatures (above 160 °C), these nanoparticles can self-assemble into more complex, one-dimensional structures like nanorods through an oriented attachment mechanism. researchgate.net Organic capping agents, such as fatty acids, also play a vital role in this process by controlling the aggregation state of the nanocrystals during synthesis. researchgate.net

Table 1: Synthesis of Sm₂O₃ Nanostructures from Samarium(III) Acetate Precursors
Synthesis MethodAdditional ReagentsKey ParametersResulting NanostructureReference
Thermal DecompositionOleylamine, Decanoic AcidHeating to 240°C, aging for 6 hoursUltrasmall Nanowires and Nanoplates (1.1-2.2 nm) cedia.edu.ec
Solvo-combustionAcetylacetone, Ethanol, Nitric AcidReflux at 70°C, calcination at 400-800°CPorous, Foam-like Nanoparticles cedia.edu.ec
Two-phase HydrothermalFatty Acids (capping agents), TolueneTemperature variation (120°C vs. >160°C)Nanoparticles (at 120°C), Nanorods (at >160°C) researchgate.net

Deposition of Samarium-Containing Thin Films

Samarium(III) acetate hydrate is an effective precursor for the deposition of samarium-containing thin films, which are integral to optical and electronic devices. researchgate.net A notable application is the electrodeposition of a samarium acetate film onto a substrate, which can then be thermally treated to form a samarium oxide (Sm₂O₃) thin film. jwent.netmdpi.comresearchgate.net

In this process, a samarium acetate thin film is first deposited on a substrate, such as stainless steel, via molecular electrodeposition. mdpi.comresearchgate.net Subsequent heating of this as-deposited film in an air atmosphere at high temperatures (e.g., 700 °C) causes the acetate to decompose, yielding a stable Sm₂O₃ thin film. jwent.netmdpi.com X-ray photoelectron spectroscopy (XPS) analysis confirms this transformation by identifying the chemical states of samarium, oxygen, and carbon on the surface before and after heating. jwent.net This method provides a straightforward pathway to fabricate crystalline oxide layers from a soluble acetate precursor. revistapolimeros.org.br

Beyond electrodeposition, samarium(III) acetate hydrate is a suitable candidate for other deposition techniques like sol-gel processes. revistapolimeros.org.br The sol-gel method is a versatile, low-temperature technique widely used for producing uniform thin films and coatings on various substrates. scielo.br Given that acetates are excellent precursors for generating ultra-high purity compounds and nanoscale materials, samarium(III) acetate hydrate can be effectively used in sol-gel formulations to create homogenous samarium-containing optical or electronic films. revistapolimeros.org.br

Integration in Hybrid Materials and Composites

The integration of samarium compounds derived from samarium(III) acetate hydrate into polymers and other matrices leads to the creation of advanced hybrid materials and composites with tailored properties. These materials find applications in fields ranging from biomedical devices to catalysis.

A significant application of samarium(III) acetate is as an initiator in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. researchgate.netcedia.edu.ec Research has shown its effectiveness in polymerizing ε-caprolactone (ε-CL) and trimethylene carbonate (TMC). researchgate.netcedia.edu.ec The polymerization, typically conducted in bulk under controlled temperatures, is proposed to proceed via a coordination-insertion mechanism. researchgate.netcedia.edu.ec The molar mass and conversion rate of the resulting polymers, such as Poly(ε-caprolactone) (PCL) and Poly(trimethylene carbonate) (PTMC), can be controlled by adjusting reaction parameters like temperature and the monomer-to-initiator ratio. researchgate.netcedia.edu.ec This catalytic role highlights the utility of samarium(III) acetate in creating well-defined polymer chains for hybrid material synthesis. sigmaaldrich.com

Table 2: Samarium(III) Acetate as an Initiator in Ring-Opening Polymerization (ROP)
MonomerPolymerTemperature RangeKey FindingsReference
ε-Caprolactone (ε-CL)Poly(ε-caprolactone) (PCL)80 - 150°CAchieved high conversion; number-average molecular weights from 3.43 × 10³ to 12.60 × 10³ Da. researchgate.net
Trimethylene Carbonate (TMC)Poly(trimethylene carbonate) (PTMC)70 - 150°CAchieved high conversion; number-average molecular weights from 3.11 × 10³ to 38.40 × 10³ Da. cedia.edu.ec

Furthermore, samarium oxide (Sm₂O₃), which can be readily derived from samarium(III) acetate hydrate, is used as a filler to create polymer composites. For example, Sm₂O₃ has been incorporated into polyurethane foams. scielo.brresearchgate.net In a one-shot synthesis method, Sm₂O₃ is mixed with polyol and isocyanate to form a polyurethane-samarium composite. scielo.brresearchgate.net Characterization of these materials shows that the inclusion of samarium oxide alters the polymer's morphology and enhances its thermal stability compared to the pure polyurethane foam. scielo.brinoe.ro Such composites demonstrate the potential to harness the unique properties of lanthanides within a versatile polymer matrix for various functional applications. scielo.br

Magnetic Materials Research

Samarium is a critical element in the field of magnetic materials, most famously for its use in high-strength samarium-cobalt (B12055056) (Sm-Co) permanent magnets. thermofisher.com Samarium(III) acetate hydrate serves as a valuable precursor in the synthesis of certain samarium-based magnetic powders.

Research has detailed the synthesis of samarium cobaltite (B72492) (SmCoO₃) nanopowder, a magnetic material, directly from samarium acetate. cedia.edu.ec One patented method involves weighing samarium acetate and a cobalt salt (such as cobalt chloride hexahydrate) in a 1:1 molar ratio and dissolving them at 70°C. cedia.edu.ec A sodium hydroxide (B78521) solution is then added to precipitate the mixed hydroxides, which are subsequently processed to form the final samarium cobaltite nanopowder. cedia.edu.ec This approach provides a direct chemical route from the acetate precursor to a complex oxide with specific magnetic properties.

While many synthesis routes for other samarium-based magnetic materials like samarium-iron garnet (Sm₃Fe₅O₁₂) often start from chlorides or oxides, the use of acetate precursors in methods like co-precipitation is a recognized pathway for producing high-purity, nanostructured magnetic materials. scielo.br The properties of these materials are highly dependent on the synthesis method, with chemical routes like co-precipitation offering advantages over traditional solid-state reactions by minimizing impurities and agglomeration, leading to superior magnetic performance. scielo.br The solubility and decomposition characteristics of samarium(III) acetate hydrate make it a fitting candidate for such advanced chemical synthesis routes in magnetic materials research. revistapolimeros.org.br

Theoretical and Computational Investigations of Samarium Iii Acetate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules and materials. For a complex f-block element system like samarium(III) acetate (B1210297) hydrate (B1144303), DFT calculations can unravel its electronic structure and predict its reactivity.

Electronic Structure: The ground state electron configuration of a neutral samarium atom is [Xe] 4f⁶ 6s². shef.ac.uk In its common +3 oxidation state, the Sm(III) ion has a [Xe] 4f⁵ configuration. DFT calculations focus on how these f-orbitals interact with the ligands—acetate (CH₃COO⁻) and water (H₂O). These calculations typically employ Effective Core Potentials (ECPs) for the samarium atom to manage the large number of core electrons and to incorporate relativistic effects, which are significant for heavy elements. For instance, the Stuttgart–Dresden ECP is a common choice that can explicitly treat the 4f electrons, which is vital for accurately describing the system's chemistry. mdpi.com

The calculations reveal the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds. The interaction between the Sm(III) center and the oxygen atoms of the acetate and water ligands is predicted to be predominantly ionic, a characteristic feature of lanthanide complexes. rgmcet.edu.in

Reactivity: DFT is particularly useful for exploring the reactivity of samarium compounds, which often involves the Sm³⁺/Sm²⁺ redox couple. While Sm(III) is the stable state in the acetate hydrate, the potential for reduction to Sm(II) is key to its catalytic and reductive applications. wikipedia.org Computational studies, often benchmarked against high-level methods like CASPT2, can model reaction energetics. mdpi.com

For example, a common challenge in modeling samarium is the accurate prediction of reaction energies, especially for steps involving a change in oxidation state from Sm(II) to Sm(III). mdpi.com The choice of the DFT functional is critical; hybrid functionals like PBE0-D3 have shown good performance in reproducing experimental and higher-level theoretical results for samarium redox reactions. mdpi.com By calculating the energy profile of a potential reaction, DFT can identify transition states and activation barriers, providing a mechanistic understanding of how samarium acetate hydrate might behave as a chemical reagent or catalyst precursor. thermofisher.com

Parameter Description Typical Value/Method
Electron Configuration (Sm) Ground state of the neutral atom.[Xe] 4f⁶ 6s²
Electron Configuration (Sm³⁺) Ground state of the trivalent ion.[Xe] 4f⁵
Computational Method Quantum chemical approach.Density Functional Theory (DFT)
Effective Core Potential (ECP) Used to simplify calculations for heavy atoms.Stuttgart–Dresden (SD) ECP
DFT Functional Approximates the exchange-correlation energy.PBE0-D3

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of solvation and the complex network of intermolecular interactions in samarium(III) acetate hydrate.

Solvation Dynamics: In aqueous environments, the Sm(III) ion and acetate ligands are solvated by water molecules. MD simulations model the dynamic behavior of these hydration shells. cecam.org For complex systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often superior. mdpi.com In a QM/MM simulation, the chemically active center—the Sm(III) ion and its first coordination sphere of acetate and water ligands—is treated with a high-level quantum mechanical method, while the surrounding bulk solvent is modeled using classical molecular mechanics force fields. mdpi.com This method balances computational cost and accuracy.

These simulations can determine key structural and dynamic properties, such as:

Radial Distribution Functions (RDFs): RDFs, like the Sm-O pair distribution function, reveal the average distances and structure of the hydration shells around the samarium ion. ucl.ac.uk

Coordination Numbers: By integrating the RDF, the average number of water and acetate ligands directly coordinated to the Sm(III) ion can be calculated.

Ligand Exchange Dynamics: MD can track the exchange of water molecules between the first hydration shell and the bulk solvent, providing insight into the lability of the coordinated ligands.

Intermolecular Interactions: The stability and properties of the hydrated crystal are governed by a network of non-covalent interactions. MD simulations are ideal for exploring these forces. The primary interactions in the samarium(III) acetate hydrate system include:

Ion-Dipole Interactions: Strong electrostatic attractions between the Sm³⁺ cation and the polar water molecules.

Insights from MD simulations are critical for understanding macroscopic properties like solubility and viscosity in solution. ucl.ac.uk

Prediction of Coordination Geometries and Stability

Coordination Geometries: The relatively large ionic radius of the Sm(III) ion allows for high coordination numbers, typically ranging from 6 to 12. Computational geometry optimization, usually performed with DFT, can predict the preferred coordination environment. Experimental data provides a crucial benchmark for these predictions. For example, a single-crystal X-ray diffraction study of a related compound revealed a dimeric structure, {[Sm(CH₃COO)₃(H₂O)₂]}₂, where each samarium atom is coordinated by oxygen atoms from acetate ligands and two water molecules. researchgate.net In other samarium complexes, coordination numbers of six (in a distorted octahedral geometry) and nine (in a distorted tri-capped trigonal prismatic configuration) have been observed. inorgchemres.orgacs.org

Computational models can explore various possible coordination modes of the acetate ligand (monodentate, bidentate chelating, bidentate bridging) and the number of coordinated water molecules to identify the lowest energy (most stable) isomer.

Stability: The thermodynamic stability of different hydrated forms of samarium acetate can be assessed by comparing their computed energies. Theoretical calculations can help explain why a certain hydrate (e.g., dihydrate, tetrahydrate) is preferentially formed under specific conditions. researchgate.netwikipedia.org

Furthermore, computational methods can model the thermal stability of the compound. By simulating the effect of increasing temperature, it is possible to predict the decomposition pathways, such as the sequential loss of water molecules followed by the decomposition of the acetate ligands to form samarium oxide. americanelements.com This information is valuable for applications involving thermal processing of the material. The stability of acetate hydrates, in general, has been a subject of study, particularly concerning phenomena like supercooling, which can be investigated with molecular-level simulations. researchgate.netdtu.dk

Coordination Feature Description Reported Examples in Samarium(III) Complexes
Coordination Number Number of atoms directly bonded to the central Sm(III) ion.6, 8, 9
Coordination Geometry The spatial arrangement of the ligands.Distorted Octahedral, Dimeric Structures, Distorted Tri-capped Trigonal Prismatic
Ligands Molecules or ions bonded to the central metal ion.Acetate (CH₃COO⁻), Water (H₂O)
Acetate Binding Mode How the acetate ligand coordinates to the metal.Monodentate, Bidentate (Chelating or Bridging)

Modeling of Spectroscopic Properties

Computational modeling is an indispensable tool for interpreting and predicting the spectroscopic signatures of complex materials like samarium(III) acetate hydrate. By simulating spectra, researchers can assign experimental peaks to specific electronic or vibrational transitions.

Electronic Spectra: The UV-Vis absorption and emission spectra of Sm(III) compounds are characterized by sharp, narrow bands resulting from f-f electronic transitions. These transitions are formally forbidden by the Laporte rule but become partially allowed due to mixing of orbitals and distortions in the coordination environment.

Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies and intensities of these electronic transitions. A key application in lanthanide chemistry is the calculation of Judd-Ofelt intensity parameters from the computed absorption spectrum. rgmcet.edu.in These parameters are crucial for evaluating the radiative properties of the material, such as quantum yield and emission lifetimes, which are vital for applications in phosphors and lasers. rgmcet.edu.inthermofisher.com The models can also help assess the nature of the samarium-ligand bond; a more covalent character can influence the intensity and position of spectral bands. rgmcet.edu.in

Vibrational Spectra: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities with good accuracy. For samarium(III) acetate hydrate, this allows for:

Assignment of Peaks: Identifying which peaks correspond to C-H stretches, C=O and C-O stretches of the acetate ligand, and the vibrational modes of coordinated water.

Probing Coordination: The vibrational frequencies of the acetate ligand, particularly the separation between the asymmetric and symmetric COO⁻ stretching frequencies, are sensitive to its coordination mode (monodentate, bidentate, etc.). Computational predictions help in interpreting these shifts.

By comparing simulated spectra with experimental results, researchers can validate the predicted geometry and gain a deeper understanding of the bonding environment within the compound.

Computational Exploration of Catalytic Mechanisms

Samarium compounds are known to act as catalysts in various chemical reactions, often leveraging the Sm(III)/Sm(II) redox cycle. thermofisher.com Computational chemistry provides a virtual laboratory to explore the detailed step-by-step mechanisms of these catalytic processes at the molecular level.

Modeling Reaction Pathways: The catalytic cycle typically involves several steps: substrate coordination, one or more chemical transformations (e.g., bond activation, electron transfer), and product release. Using DFT, chemists can model the entire energy landscape of the reaction. This involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states (the energy maxima along the reaction coordinate).

Calculating Reaction Energies: Determining the relative energies of all species to understand the thermodynamics (is the reaction favorable?) and kinetics (what is the energy barrier to overcome?).

Case Study: Single Electron Transfer (SET): A prominent mechanism in samarium catalysis is Single Electron Transfer (SET). For instance, studies on samarium(II) iodide (SmI₂) have shown its utility as a potent reducing agent. mdpi.com A similar mechanistic investigation could be applied to reactions involving samarium acetate. A computational study of a SET mechanism would model the transfer of an electron from a Sm(II) species to a substrate. Key insights from such a study would include:

The structural changes in the samarium complex upon oxidation from Sm(II) to Sm(III).

The energy barrier for the electron transfer step.

The role of the acetate and water ligands in modulating the redox potential and stabilizing the different oxidation states.

By exploring these mechanisms computationally, researchers can understand what makes a particular samarium complex an effective catalyst and rationally design improved catalysts for specific chemical transformations. mdpi.com

Thermal Decomposition Pathways and Transformations of Samarium Iii Acetate Hydrate

Mechanisms and Kinetics of Thermal Decomposition

The thermal decomposition of metal acetates, including samarium acetate (B1210297), generally proceeds through distinct stages that can be analyzed to determine the reaction kinetics. The process typically begins with the loss of water of hydration, followed by the breakdown of the anhydrous salt.

The decomposition of the acetate functional groups often follows complex reaction mechanisms. For many metal acetates, the decomposition can be modeled using various kinetic equations, with the reaction order providing insight into the mechanism. For instance, studies on similar metal acetates have shown decomposition reactions following first-order, or more complex 2/3 order kinetics. jcsp.org.pk The Prout-Tompkins model, which describes the acceleratory and decay stages of solid-state decomposition, is also frequently applied to analyze the kinetic data. wjpmr.com

The activation energy (Ea), a critical parameter, quantifies the energy barrier for the decomposition reaction. While specific data for samarium acetate is not abundant, studies on other metal acetates reveal activation energies for the decomposition step can be significant, indicating the energy required to break the metal-acetate bonds and liberate volatile products like acetone (B3395972) and carbon dioxide. jcsp.org.pk

Table 1: General Kinetic Parameters for Metal Acetate Decomposition

Decomposition Stage Common Kinetic Model Typical Activation Energy (kJ/mol)
Dehydration First-Order 60 - 80
Anhydrous Salt Decomposition First-Order or 2/3 Order 90 - 330

Note: This table presents typical values for metal acetates to illustrate the general principles of decomposition kinetics. jcsp.org.pk

Formation of Samarium Oxides (Sm₂O₃) as Decomposition Products

The final solid product of the thermal decomposition of samarium(III) acetate hydrate (B1144303) in an oxidizing atmosphere (like air) is samarium(III) oxide (Sm₂O₃). The pathway to this oxide involves the formation of intermediate species. After the initial dehydration, the anhydrous samarium acetate decomposes. This process can lead to the formation of an intermediate samarium oxycarbonate, which subsequently decomposes at higher temperatures to yield the final oxide product.

The temperature required for the complete formation of crystalline Sm₂O₃ can vary depending on the precursor. For example, samarium oxide formation from samarium nitrate (B79036) occurs at approximately 520°C, while from samarium oxalate, it forms at 645°C. researchgate.net This suggests that the decomposition of samarium acetate will also occur within a high-temperature range to yield the stable cubic form of Sm₂O₃. researchgate.net The properties of the resulting Sm₂O₃, such as particle size and porosity, are heavily influenced by the decomposition conditions and the nature of the precursor. researchgate.net

Influence of Hydration State and Purity on Thermal Stability

The hydration state and purity of the samarium acetate significantly affect its thermal stability. Samarium(III) acetate is known to exist in various hydrated forms, such as the tetrahydrate (Sm(CH₃COO)₃·4H₂O) and monohydrate. wikipedia.orgresearchgate.net

The high purity of the compound (99.9%) ensures that the decomposition pathway is characteristic of the samarium acetate itself, with minimal interference from impurities. Impurities can sometimes act as catalysts or inhibitors, altering the decomposition temperatures and kinetics. In a high-purity sample, the decomposition is expected to occur over a more defined and reproducible temperature range. The hygroscopic nature of samarium acetate means that its hydration state can change with storage conditions, making precise control of this variable important for consistent thermal analysis results. fishersci.be

Table 2: Known Hydrates of Samarium(III) Acetate

Compound Chemical Formula
Samarium(III) Acetate Tetrahydrate Sm(CH₃COO)₃·4H₂O
Samarium(III) Acetate Monohydrate Sm(CH₃COO)₃·H₂O
Samarium(III) Acetate Dihydrate Adduct [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH

Source: wikipedia.orgresearchgate.net

Table of Mentioned Compounds

Compound Name Chemical Formula
Samarium(III) Acetate Hydrate Sm(CH₃COO)₃·xH₂O
Samarium(III) Oxide Sm₂O₃
Samarium(III) Acetate Tetrahydrate Sm(CH₃COO)₃·4H₂O
Samarium(III) Acetate Monohydrate Sm(CH₃COO)₃·H₂O
Samarium(III) Acetate Dihydrate Adduct [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH
Samarium Nitrate Sm(NO₃)₃
Samarium Oxalate Sm₂(C₂O₄)₃
Acetone (CH₃)₂CO
Carbon Dioxide CO₂
Water H₂O

Q & A

Q. How can the purity (99.9%) of samarium acetate hydrate be validated for experimental reliability?

To confirm purity, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities . Complement this with X-ray diffraction (XRD) to verify crystallinity and phase homogeneity, as structural defects may affect reactivity in synthesis . Thermogravimetric analysis (TGA) can also assess hydration levels, which are critical for stoichiometric calculations in coordination chemistry .

Q. What safety protocols are essential when handling samarium acetate hydrate in laboratory settings?

  • Ventilation : Use local exhaust ventilation to minimize inhalation of dust, which can cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H319 hazard classification) .
  • Decomposition Risks : Avoid exposure to open flames or temperatures >110°C, as decomposition releases organic acid vapors and samarium oxide particulates .

Q. How does the hydration state of samarium acetate hydrate influence its solubility and reactivity in aqueous systems?

Hydration lowers solubility in polar solvents due to increased lattice energy. To test this, prepare standardized solutions in deionized water at 25°C and measure solubility via gravimetric analysis. Compare with anhydrous analogs (if available) to isolate hydration effects . Note that partial dehydration under vacuum may alter reaction kinetics in coordination-driven syntheses .

Q. What analytical techniques are recommended for characterizing samarium acetate hydrate in solid-state studies?

  • FTIR Spectroscopy : Identify acetate ligand vibrational modes (e.g., ν(COO⁻) at ~1550 cm⁻¹) to confirm ligand integrity .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate the oxidation state of samarium (Sm³⁺) and detect surface contaminants .

Advanced Research Questions

Q. How can conflicting literature reports on the thermal stability of samarium acetate hydrate be resolved?

Discrepancies often arise from differences in hydration levels or atmospheric conditions. Conduct controlled TGA experiments under inert (N₂) vs. oxidative (air) atmospheres to map decomposition pathways. Pair with in-situ XRD to correlate mass loss with phase transitions, identifying intermediate species (e.g., SmOAc vs. Sm₂O₃) .

Q. What experimental strategies optimize samarium acetate hydrate as a precursor for samarium-doped functional materials?

  • Sol-Gel Synthesis : Dissolve samarium acetate hydrate in acetic acid/ethylene glycol mixtures to form homogeneous gels, ensuring uniform Sm³⁺ distribution in oxide matrices (e.g., Sm-doped ceria) .
  • Co-precipitation : Adjust pH to 8–10 using NH₄OH to precipitate Sm(OH)₃, which can be calcined to Sm₂O₃. Monitor intermediate phases via Raman spectroscopy to avoid unwanted byproducts (e.g., carbonates) .

Q. How do solvent polarity and coordinating ligands affect the electrochemical behavior of samarium acetate hydrate?

Cyclic voltammetry in dimethylformamide (DMF) vs. acetonitrile reveals solvent-dependent redox potentials. Add strong field ligands (e.g., bipyridine) to stabilize Sm³⁺ and suppress disproportionation. Compare with europium analogs to isolate lanthanide-specific trends .

Q. What mechanistic insights explain samarium acetate hydrate’s role in catalytic C–H activation reactions?

Hypothesize a Lewis acid-mediated pathway where Sm³⁺ polarizes substrate bonds. Use kinetic isotope effect (KIE) studies and DFT calculations to differentiate between single-electron transfer (SET) and concerted mechanisms. Test reactivity in deuterated solvents to probe H/D exchange .

Methodological Considerations

  • Contradictory Data : When replication fails (e.g., inconsistent catalytic yields), systematically vary humidity, solvent grade, and atmospheric O₂ levels to identify hidden variables .
  • Theoretical Frameworks : Link experiments to ligand field theory or hard/soft acid-base (HSAB) principles to rationalize samarium’s preference for oxygen-donor ligands .

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